Cas no 1217-99-8 (5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid)

5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a methyl group at the 5-position and a 4-nitrophenyl group at the 1-position, along with a carboxylic acid functionality at the 4-position. This structure confers versatility in synthetic applications, particularly as a building block in medicinal chemistry and materials science. The presence of both electron-withdrawing (nitrophenyl) and electron-donating (methyl) groups enhances its reactivity in cycloaddition and coupling reactions. The carboxylic acid moiety allows for further derivatization, making it useful for designing bioactive molecules or functional materials. Its well-defined structure and stability under standard conditions facilitate precise incorporation into target systems.
5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid structure
1217-99-8 structure
Product Name:5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No:1217-99-8
MF:C10H8N4O4
MW:248.19492149353
CID:2888453
PubChem ID:1990461
Update Time:2025-10-28

5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1217-99-8
    • AKOS001015617
    • EN300-40003
    • CS-0288565
    • 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid
    • Inchi: 1S/C10H8N4O4/c1-6-9(10(15)16)11-12-13(6)7-2-4-8(5-3-7)14(17)18/h2-5H,1H3,(H,15,16)
    • InChI Key: ODJVXAACULLVHI-UHFFFAOYSA-N
    • SMILES: OC(C1=C(C)N(C2C=CC(=CC=2)[N+](=O)[O-])N=N1)=O

Computed Properties

  • Exact Mass: 248.05455475Da
  • Monoisotopic Mass: 248.05455475Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 114Ų

5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid Pricemore >>

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Additional information on 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Introduction to 5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid (CAS No. 1217-99-8)

5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid, commonly referred to by its CAS registry number CAS No. 1217-99-8, is a versatile organic compound with a unique chemical structure that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its triazole ring system and substituted functional groups that confer it with distinctive chemical properties and potential applications across various industries.

The molecule features a triazole ring system, which is a five-membered aromatic heterocycle containing three nitrogen atoms. This structure is further substituted with a methyl group at the 5-position and a nitrophenyl group at the 4-position of the triazole ring. The presence of these substituents significantly influences the electronic properties and reactivity of the molecule, making it an ideal candidate for various chemical transformations and functionalization processes.

Recent advancements in synthetic methodologies have enabled researchers to explore novel ways to synthesize 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid. One such approach involves click chemistry reactions that exploit the reactivity of azides and alkynes under copper catalysis to form stable triazole linkages. These methods not only enhance the efficiency of synthesis but also pave the way for large-scale production of this compound for industrial applications.

In terms of physical properties, this compound typically appears as a crystalline solid with a melting point of approximately 200°C under standard conditions. Its solubility characteristics make it suitable for use in both aqueous and organic solvent systems depending on specific application requirements.

The application landscape for 5-methyltriazole carboxylic acid derivatives is rapidly expanding due to their unique chemical properties. In pharmaceutical research, these compounds are being investigated for their potential as drug candidates targeting specific biological pathways associated with diseases such as cancer and neurodegenerative disorders.

Furthermore, recent studies have highlighted their role in advanced materials science applications such as polymer synthesis and nanotechnology due to their ability to form stable cross-linked structures when incorporated into polymeric matrices.

In conclusion, 5-methyltriazole carboxylic acids represent an exciting class of compounds with immense potential across multiple scientific domains. As research continues to uncover new insights into their properties and applications, they are poised to play an increasingly important role in shaping future innovations within chemistry and related fields.

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